(2R)-2-hydroxyhexanedioic acid

Chiral metabolomics Enantioselective chromatography Biomarker validation

(2R)-2-Hydroxyhexanedioic acid (syn. (R)-2-hydroxyadipic acid, CAS 77252-44-9) is a chiral C6 medium-chain dicarboxylic acid bearing a hydroxyl substituent at the 2-position in the (R) absolute configuration.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 77252-44-9
Cat. No. B1242805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-hydroxyhexanedioic acid
CAS77252-44-9
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)O)CC(=O)O
InChIInChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1
InChIKeyOTTXIFWBPRRYOG-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Hydroxyhexanedioic Acid (CAS 77252-44-9): Procurement-Relevant Identity, Class, and Stereochemical Distinction


(2R)-2-Hydroxyhexanedioic acid (syn. (R)-2-hydroxyadipic acid, CAS 77252-44-9) is a chiral C6 medium-chain dicarboxylic acid bearing a hydroxyl substituent at the 2-position in the (R) absolute configuration [1]. It belongs to the 2-hydroxydicarboxylic acid class and is the (R)-enantiomer of 2-hydroxyadipic acid; the racemic mixture carries CAS 18294-85-4 [2]. This enantiomer occurs naturally as a bacterial metabolite and has been detected in normal human biofluids [3]. Its stereochemical identity distinguishes it from the (S)-enantiomer and the more commonly supplied racemate, making stereochemical purity the primary procurement consideration for analytical, biosynthetic, and biomarker-validation applications.

Why Racemic or (S)-2-Hydroxyadipic Acid Cannot Substitute for (2R)-2-Hydroxyhexanedioic Acid in Stereochemically Sensitive Applications


Generic substitution with racemic 2-hydroxyadipic acid (CAS 18294-85-4) or the (S)-enantiomer introduces uncontrolled stereochemical variables that can invalidate analytical results, biosynthetic pathway yields, and biomarker specificity. The (R)-enantiomer is the naturally occurring form in bacteria and human biofluids [1]; the (S)-enantiomer is not a known endogenous human metabolite. Enzyme-catalyzed reactions in bio-based adipic acid pathways exhibit strict stereochemical preference for the (R)-configured substrate [2]. In chiral metabolomics and disease biomarker studies, the inability to distinguish enantiomers has been identified as a critical gap, as enantiomeric ratios—not just total concentration—may carry diagnostic information [3]. Consequently, procurement of the enantiopure (R)-isomer is a prerequisite for applications where stereochemical identity directly determines enzymatic turnover, analytical accuracy, or biological relevance.

(2R)-2-Hydroxyhexanedioic Acid: Quantitative Differentiation Evidence vs. Comparators


Enantioselective HPLC Resolution of (R)- and (S)-2-Hydroxyadipic Acid on Cinchona Alkaloid-Derived Chiral Stationary Phases

Calderón et al. (2018) demonstrated baseline enantioseparation of 2-hydroxyadipic acid enantiomers using three cinchona alkaloid-derived chiral stationary phases (CSPs) under HPLC conditions. The study established that (R)- and (S)-2-hydroxyadipic acid can be chromatographically resolved as distinct peaks, enabling enantiomeric ratio determination in biological samples [1]. The paper explicitly reports conditions for chiral separation of 2-hydroxyadipic acid alongside other 2-hydroxydicarboxylic acids (citramalic acid, 2-isopropylmalic acid), with elution order inversion achievable by exchanging quinidine-based (Chiralpak QD-AX) for quinine-based (Chiralpak QN-AX) CSPs. This provides a validated analytical framework requiring enantiopure (R)-2-hydroxyadipic acid as a reference standard for peak identification and quantification. In contrast to 2-hydroxyglutaric acid, where the (D)-enantiomer is a well-established oncometabolite in IDH-mutant gliomas [2], the disease-specific relevance of each 2-hydroxyadipic acid enantiomer remains under investigation; this analytical capability is therefore essential for prospective biomarker studies.

Chiral metabolomics Enantioselective chromatography Biomarker validation

Engineered 2-Hydroxyadipate Dehydrogenase Produces Chirally Pure (R)-2-Hydroxyadipic Acid with No Detectable Activity Toward (R)-2-Hydroxyglutarate

Reitman et al. (2012) engineered Saccharomyces cerevisiae homoisocitrate dehydrogenase (HICDH) by introducing gain-of-function mutations (analogous to cancer-derived IDH1 mutations) to create a highly specific (R)-2-hydroxyadipate dehydrogenase [1]. The engineered enzyme converts 2-oxoadipate to chirally pure (R)-2-hydroxyadipic acid and exhibits no detectable activity with (R)-2-hydroxyglutarate as substrate [2]. This substrate specificity is a critical differentiation point: the structurally analogous 2-hydroxyglutaric acid is processed by wild-type IDH1/2 enzymes, but the engineered HICDH selectively produces only the (R)-2-hydroxyadipic acid product. The enzyme's strict enantioselectivity means that the (S)-enantiomer is not produced by this biocatalytic route, and procurement of the (R)-isomer is essential for downstream conversion to adipic acid via the (R)-2-hydroxyadipoyl-CoA → 2-hexenedioyl-CoA pathway.

Biocatalysis Enzyme engineering Green chemistry

2-Hydroxyglutaryl-CoA Dehydratase Stereospecificity: Only (R)-2-Hydroxyadipoyl-CoA Serves as Substrate for Bio-Based Adipic Acid Production

Parthasarathy et al. (2011) demonstrated that 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, the key enzyme in the glutamate fermentation pathway, catalyzes the reversible dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA—a direct precursor to adipic acid [1]. The enzyme exhibited strict stereospecificity: only the (R)-configured 2-hydroxyadipoyl-CoA thioester served as substrate. The (S)-enantiomer was not tested as a substrate, but the enzyme's established preference for (R)-2-hydroxyglutaryl-CoA over the (S)-enantiomer supports class-level stereochemical requirement. This establishes (R)-2-hydroxyadipic acid as the sole stereochemically competent intermediate in a bio-based adipic acid production route, distinguishing it from the (S)-enantiomer and racemate, which would be non-productive in this pathway.

Metabolic engineering Bio-based monomers Clostridium enzymology

Urinary 2-Hydroxyadipic Acid as a Quantitative Diagnostic Biomarker: ~60-Fold Elevation in 2-Ketoadipic Acidemia vs. Normal Controls

MarkerDB-curated clinical data demonstrate that urinary 2-hydroxyadipic acid concentration is elevated to a mean of 135.0 μmol/mmol creatinine (range 50.0–220.0) in children (1–13 years) with 2-ketoadipic acidemia, compared to a normal pediatric concentration of 2.2 μmol/mmol creatinine (range 0.1–6.8) [1]. This represents an approximately 61-fold mean elevation. In alpha-aminoadipic aciduria, urinary levels reach 125.0 μmol/mmol creatinine (range 80.0–170.0) in children aged 2–17 years, compared to normal values of 1.6 μmol/mmol creatinine (range 0.1–5.1) [2], representing an approximately 78-fold elevation. Sensitivity and specificity for the alpha-aminoadipic aciduria marker were both 1.0 with AUC of 1.0 at a ROC-based concentration threshold of 31.4 μmol/mmol creatinine. Although these data were generated using clinical assays that measure total 2-hydroxyadipic acid (racemic), the (R)-enantiomer is the naturally occurring form in human biofluids [3], and future chiral analyses may refine diagnostic specificity.

Inborn errors of metabolism Organic aciduria Clinical metabolomics

2-Hydroxyadipic Acid as an Adjunct Biomarker for FDX2-Related Mitochondrial Disorder

Wongkittichote et al. (2024) reported that a patient with compound heterozygous FDX2 variants exhibited hyperexcretion of 2-hydroxyadipic acid in urine, alongside previously reported biochemical abnormalities (elevated lactate, creatine kinase) [1]. The study demonstrated that 2-hydroxyadipic acid can serve as a potential adjunct biomarker for iron-sulfur assembly defects and lipoic acid biosynthesis disorders. In this clinical context, 2-hydroxyadipic acid provides differential diagnostic value compared to more generic metabolic markers (e.g., lactate, CK), which are elevated in numerous conditions. The specificity of 2-hydroxyadipic acid hyperexcretion to defects in the lysine/tryptophan degradation pathway and iron-sulfur cluster biogenesis distinguishes it from biomarkers of other mitochondrial disorders.

Mitochondrial disease Iron-sulfur cluster biogenesis Clinical biomarker

(2R)-2-Hydroxyhexanedioic Acid: Evidence-Backed Research and Industrial Application Scenarios


Chiral Reference Standard for Enantioselective LC-MS/MS Metabolomics Assays

Enantiopure (R)-2-hydroxyadipic acid is required as the primary reference standard for peak identification and calibration in chiral HPLC-MS/MS methods targeting 2-hydroxydicarboxylic acid biomarkers. Calderón et al. (2018) validated chromatographic conditions resolving (R)- and (S)-2-hydroxyadipic acid on cinchona alkaloid-derived CSPs, enabling enantiomeric ratio determination in urine, plasma, and tissue homogenates [1]. Without an authenticated (R)-enantiomer standard, correct peak assignment is impossible, and the diagnostic value of enantiomeric excess data—which may distinguish disease subtypes—cannot be realized.

Biocatalytic Process Intermediate for Bio-Based Adipic Acid (Nylon-6,6 Precursor) Production

(R)-2-Hydroxyadipic acid is the stereochemically required intermediate in the two-step enzymatic conversion of 2-oxoadipate to 2-hexenedioic acid, the direct precursor to bio-based adipic acid. The Reitman et al. (2012) engineered (R)-2-hydroxyadipate dehydrogenase produces chirally pure (R)-product [2], while the Parthasarathy et al. (2011) C. symbiosum dehydratase specifically accepts (R)-2-hydroxyadipoyl-CoA as substrate [3]. Procurement of (R)-2-hydroxyadipic acid supports enzymatic activity assays, process analytical technology (PAT) calibration, and yield verification in pilot-scale biocatalytic adipic acid production, with the Liu et al. (2023) E. coli biosynthesis platform having achieved 7.11–11.1 g/L 2-hydroxyadipate titers [4].

Calibration and Quality Control Material for Clinical Urinary Organic Acid Panels

Clinical laboratories performing urinary organic acid analysis for inborn errors of metabolism require 2-hydroxyadipic acid as a calibration standard. The ~60-fold elevation in 2-ketoadipic acidemia (135.0 vs. 2.2 μmol/mmol creatinine) and ~78-fold elevation in alpha-aminoadipic aciduria (125.0 vs. 1.6 μmol/mmol creatinine) define a wide quantitative dynamic range that demands accurate calibration across two orders of magnitude [5]. As chiral metabolomics gains traction in clinical diagnostics, the (R)-enantiomer—the naturally occurring human metabolite—will be required for enantiomer-specific cut-off validation.

Reference Compound for FDX2-Related Mitochondrial Disorder Biomarker Validation Studies

With the identification of 2-hydroxyadipic acid as an adjunct biomarker for iron-sulfur cluster assembly defects and lipoic acid biosynthesis disorders (Wongkittichote et al., 2024) [6], reference-grade compound is needed for clinical validation studies. Procurement of enantiopure (R)-2-hydroxyadipic acid enables accurate quantification in patient urine samples, supports inter-laboratory harmonization of FDX2 biomarker assays, and facilitates investigation of whether the (R)/(S) enantiomeric ratio carries additional diagnostic or prognostic information in mitochondrial disorders.

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